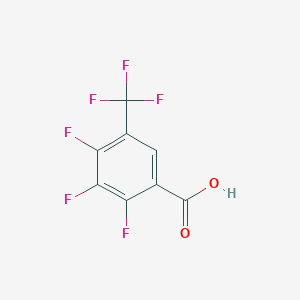

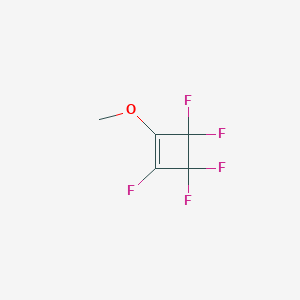

2,3,4-Trifluoro-5-(trifluoromethyl)benzoic acid

Overview

Description

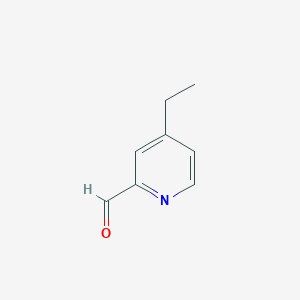

Trifluoromethylbenzoic acids are a group of organic compounds which contain a trifluoromethyl group (-CF3) and a carboxylic acid group (-COOH). They are used in the synthesis of various pharmaceuticals and other organic compounds .

Synthesis Analysis

The synthesis of trifluoromethylbenzoic acids often involves fluoridation and selective reduction . For example, tetrachloroisophthalonitrile can be fluoridated, selectively reduced, and partially defluoridated to obtain trifluoroisophthalonitrile, which can then be hydrolyzed to form trifluoroisophthalic acid .Molecular Structure Analysis

The molecular structure of trifluoromethylbenzoic acids consists of a benzene ring with a trifluoromethyl group and a carboxylic acid group attached to it . The exact structure depends on the positions of these groups on the benzene ring.Chemical Reactions Analysis

Trifluoromethylbenzoic acids can undergo various chemical reactions. For example, they can be used in the synthesis of 1,3,4-oxadiazole derivatives . They can also react with chaperones PapD and FimC .Physical And Chemical Properties Analysis

Trifluoromethylbenzoic acids are typically solid at room temperature . Their boiling points and melting points can vary depending on the specific compound .Scientific Research Applications

Fluorophobic Effect in Self-Assembly : Research has demonstrated the fluorophobic effect's role in the self-assembly of semifluorinated compounds, including those related to 2,3,4-trifluoro-5-(trifluoromethyl)benzoic acid. These compounds exhibit unique self-assembling properties that result in the formation of supramolecular structures, showcasing their potential in the development of new materials with tailored properties (Percec et al., 1996).

Liquid Crystalline Phases : The introduction of trifluoromethyl groups into molecules has been shown to dramatically enhance their ability to self-assemble into liquid crystalline phases. This effect has significant implications for the design of new liquid crystal materials with enhanced stability and performance (Percec et al., 1995).

Fluorescence Probes for ROS Detection : The development of novel fluorescence probes for the detection of reactive oxygen species (ROS) is a critical area of research in biomedical sciences. Compounds structurally related to 2,3,4-trifluoro-5-(trifluoromethyl)benzoic acid have been used to create probes that can selectively detect highly reactive oxygen species, offering tools for understanding oxidative stress and its biological implications (Setsukinai et al., 2003).

Polymer Synthesis and Characterization : The synthesis and characterization of polymers incorporating trifluoromethylated monomers demonstrate the potential of these materials in creating polymers with unique properties. Research in this area explores how the trifluoromethyl group influences polymer characteristics, such as thermal stability and molecular weight, highlighting the importance of fluorinated compounds in advanced material science (Banerjee et al., 2009).

Cubic Phase in Liquid Crystals : The synthesis of mesogens with partially perfluorinated chains, including those related to 2,3,4-trifluoro-5-(trifluoromethyl)benzoic acid, has led to the discovery of liquid crystals exhibiting thermotropic cubic phases. This research opens up new possibilities for the application of liquid crystalline materials in displays, sensors, and other technologies (Zhou et al., 2007).

Safety And Hazards

properties

IUPAC Name |

2,3,4-trifluoro-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F6O2/c9-4-2(7(15)16)1-3(8(12,13)14)5(10)6(4)11/h1H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKFOZUNROTKBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1C(F)(F)F)F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50593134 | |

| Record name | 2,3,4-Trifluoro-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4-Trifluoro-5-(trifluoromethyl)benzoic acid | |

CAS RN |

203915-94-0 | |

| Record name | 2,3,4-Trifluoro-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Methyl-1H-imidazol-1-YL)methyl]piperidine](/img/structure/B1627590.png)